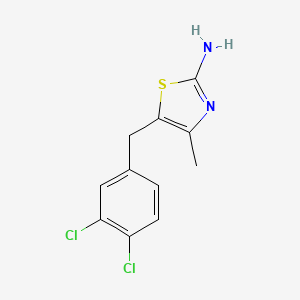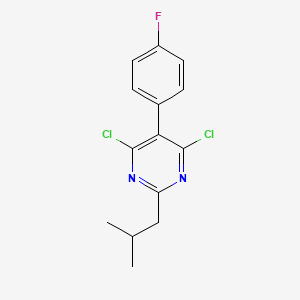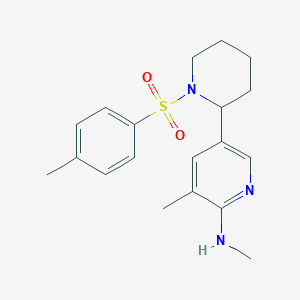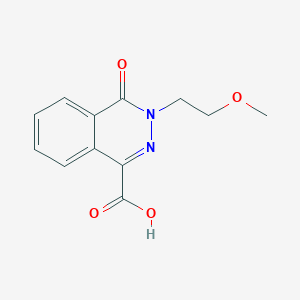
5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorbenzyl)-4-methylthiazol-2-amin ist eine synthetische organische Verbindung, die zur Thiazol-Familie gehört. Sie zeichnet sich durch das Vorhandensein einer Dichlorbenzyl-Gruppe aus, die an einen Thiazolring gebunden ist, der wiederum mit einer Methylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(3,4-Dichlorbenzyl)-4-methylthiazol-2-amin beinhaltet typischerweise die Reaktion von 3,4-Dichlorbenzylchlorid mit 4-Methylthiazol-2-amin unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol mit einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und mikrowellengestützter Synthese kann die Effizienz und Ausbeute der Reaktion verbessern. Außerdem werden Reinigungsschritte wie Umkristallisation oder Säulenchromatographie angewendet, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(3,4-Dichlorbenzyl)-4-methylthiazol-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Thiazolidin-Derivat zu bilden.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am Benzylring auftreten, was zu einer weiteren Funktionalisierung führt.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Substitution: Halogenierungsmittel wie Brom oder Chlor können unter sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiazolidin-Derivate.
Substitution: Halogenierte Benzyl-Derivate.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dichlorbenzyl)-4-methylthiazol-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen antimikrobiellen und antifungalen Eigenschaften untersucht.
Medizin: Aufgrund seiner bioaktiven Eigenschaften als potenzielles Therapeutikum für verschiedene Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere und Beschichtungen, eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(3,4-Dichlorbenzyl)-4-methylthiazol-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. So kann seine antimikrobielle Aktivität auf die Störung von Bakterienzellmembranen oder die Hemmung essentieller Enzyme zurückzuführen sein.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,4-Dichlorbenzylchlorid
- 4-Methylthiazol
- 5-(3,4-Dichlorbenzyl)-2-thiazolamin
Einzigartigkeit
5-(3,4-Dichlorbenzyl)-4-methylthiazol-2-amin ist einzigartig aufgrund der spezifischen Kombination der Dichlorbenzyl- und Thiazol-Einheiten, die bestimmte chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
1149333-52-7 |
|---|---|
Molekularformel |
C11H10Cl2N2S |
Molekulargewicht |
273.2 g/mol |
IUPAC-Name |
5-[(3,4-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10Cl2N2S/c1-6-10(16-11(14)15-6)5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H2,14,15) |
InChI-Schlüssel |
VXEOUHLPORAVMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)CC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816230.png)



![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)
![Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate](/img/structure/B11816246.png)




![tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11816275.png)

![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)

